molecular formula C11H22N2O2 B13550602 tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate

tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate

Cat. No.: B13550602
M. Wt: 214.30 g/mol
InChI Key: SMHFVSBRSVBCOV-UHFFFAOYSA-N
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Description

tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate: is a versatile chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate typically involves the condensation of tert-butyl carbamate with 2,2-dimethylazetidine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions in multi-step synthesis .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It acts as a substrate or inhibitor in various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Uniqueness: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate stands out due to its unique azetidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and valuable in various applications compared to its simpler analogs .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-6-8-7-13-11(8,4)5/h8,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

SMHFVSBRSVBCOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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